REACTION_CXSMILES
|
C(C1CC2C(=CC=C(C3N=CC(O)=CN=3)C=2)C1)CCCCCCCCC.C(C1SC(C2C=CC(O)=CC=2)=NC=1)CCCCCCCCC.[C:49]1([CH3:68])[CH:54]=[CH:53][C:52]([S:55]([O:58][CH2:59][CH2:60][CH2:61][C:62]2[CH:67]=[CH:66][CH:65]=[CH:64][CH:63]=2)(=[O:57])=[O:56])=[CH:51][CH:50]=1>>[C:49]1([CH3:68])[CH:50]=[CH:51][C:52]([S:55]([O:58][CH2:59][CH2:60][CH2:61][CH:62]2[CH2:67][CH2:66][CH2:65][CH2:64][CH2:63]2)(=[O:57])=[O:56])=[CH:53][CH:54]=1
|
Name
|
2-(2-decylindan-5-yl)pyrimidine-5-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1CC2=CC=C(C=C2C1)C1=NC=C(C=N1)O
|
Name
|
4-(5-decylthiazole-2-yl)phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1=CN=C(S1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |